molecular formula C17H13FN2O2 B1447063 Benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl]- CAS No. 1626077-46-0

Benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl]-

Cat. No. B1447063
M. Wt: 296.29 g/mol
InChI Key: OZSUKYFFIYJOTA-UHFFFAOYSA-N
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Description

Benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl]-, also known as FOY-305, is a synthetic compound1. It belongs to the category of amide derivatives1. The molecular formula is C17H13FN2O2 and the molecular weight is 296.29 g/mol1.



Synthesis Analysis

The synthesis of Benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl]- is not explicitly mentioned in the search results. However, it is structurally similar to 4-Methoxy-N-[4-(5-oxazolyl)phenyl]benzeneacetamide, which is a derivative of Atenolol, a cardioselective β-adrenergic blocker2.



Molecular Structure Analysis

The specific molecular structure of Benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl]- is not provided in the search results. However, its molecular formula is C17H13FN2O21.



Chemical Reactions Analysis

The specific chemical reactions involving Benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl]- are not detailed in the search results.



Physical And Chemical Properties Analysis

The physical and chemical properties of Benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl]- are not detailed in the search results. However, its molecular formula is C17H13FN2O2 and the molecular weight is 296.29 g/mol1.


Scientific Research Applications

Catalytic Asymmetric Synthesis

  • Gold(I)-Catalyzed Asymmetric Aldol Reactions : The compound is used in the asymmetric synthesis of fluoro-phenylserines. The presence of fluorine atoms influences the stereochemical outcomes, leading to the formation of trans-oxazolines or cis-oxazolines depending on the number of fluorine atoms present (Soloshonok, Kacharov & Hayashi, 1996).

Nonlinear Optical Properties

  • Two-Photon Absorption Properties : Oxazolone derivatives, including the compound , show promising two-photon absorption properties. This is particularly notable in compounds where there is a high charge transfer from the substituent group to the oxazolone ring (Rodrigues et al., 2012).
  • Synthesis and Study of Nonlinear Optical Properties : The compound is involved in the synthesis of benzylidene-2-phenyl oxazol-5-ones, which are studied for their nonlinear optical properties using Z-scan techniques (Murthy et al., 2010).

Herbicidal Activities

  • Synthesis and Herbicidal Activities : Derivatives of the compound have been synthesized and tested for herbicidal activities against various plants, with some showing high effectiveness (Hu et al., 2015).

Synthesis of Novel Compounds

  • Novel Synthesis Pathways : The compound has been utilized in novel synthetic pathways to create fluoropyridines and other derivatives (Wittmann et al., 2006).

Synthesis of Antimicrobial and Anti-Inflammatory Agents

  • Microwave Induced Synthesis : It is used in the synthesis of fluorobenzamides containing thiazole and thiazolidine, showing promising antimicrobial properties (Desai et al., 2013).
  • Synthesis of Triazole Compounds : The compound contributes to the creation of novel triazole compounds with thioamide groups, showing antifungal and plant growth regulating activities (Fa-qian et al., 2005).

Safety And Hazards

The safety and hazards associated with Benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl]- are not provided in the search results.


Future Directions

The future directions for the research and application of Benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl]- are not provided in the search results.


Please note that this analysis is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.


properties

IUPAC Name

2-(4-fluorophenyl)-N-[4-(1,3-oxazol-5-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2/c18-14-5-1-12(2-6-14)9-17(21)20-15-7-3-13(4-8-15)16-10-19-11-22-16/h1-8,10-11H,9H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSUKYFFIYJOTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)C3=CN=CO3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl]-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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